2-PYRIDINEMETHANOL 2-PYRIDINEMETHANOL 2-Pyridinylmethanol is a member of pyridines.
Brand Name: Vulcanchem
CAS No.: 586-98-1
VCID: VC21139523
InChI: InChI=1S/C6H7NO/c8-5-6-3-1-2-4-7-6/h1-4,8H,5H2
SMILES: C1=CC=NC(=C1)CO
Molecular Formula: C6H7NO
Molecular Weight: 109.13 g/mol

2-PYRIDINEMETHANOL

CAS No.: 586-98-1

Cat. No.: VC21139523

Molecular Formula: C6H7NO

Molecular Weight: 109.13 g/mol

* For research use only. Not for human or veterinary use.

2-PYRIDINEMETHANOL - 586-98-1

Specification

CAS No. 586-98-1
Molecular Formula C6H7NO
Molecular Weight 109.13 g/mol
IUPAC Name pyridin-2-ylmethanol
Standard InChI InChI=1S/C6H7NO/c8-5-6-3-1-2-4-7-6/h1-4,8H,5H2
Standard InChI Key SHNUBALDGXWUJI-UHFFFAOYSA-N
SMILES C1=CC=NC(=C1)CO
Canonical SMILES C1=CC=NC(=C1)CO

Introduction

Chemical Identity and Structure

2-Pyridinemethanol, also known by several synonyms including pyridin-2-ylmethanol, 2-hydroxymethyl pyridine, and piconol, is an important heterocyclic compound in organic chemistry. It belongs to the class of pyridine derivatives, which are widely utilized in pharmaceutical and chemical industries.

Nomenclature and Identifiers

The compound is officially designated as pyridin-2-ylmethanol according to IUPAC nomenclature. It possesses a unique chemical structure combining the aromatic pyridine ring with a primary alcohol functional group. This structural arrangement contributes to its distinctive chemical reactivity and potential applications in various fields.

2-Pyridinemethanol is identified by multiple chemical identifiers as outlined in the table below:

IdentifierValue
CAS Registry Number586-98-1
Molecular FormulaC₆H₇NO
Molecular Weight109.128 g/mol
MDL NumberMFCD00006348 or MFCD00010927
InChI KeySHNUBALDGXWUJI-UHFFFAOYSA-N
PubChem CID11474
SMILES NotationC1=CC=NC(=C1)CO
Reaxys Registry Number107849

The molecular structure of 2-pyridinemethanol features a pyridine ring with a hydroxymethyl (CH₂OH) substituent at the 2-position. This configuration is responsible for its unique chemical behavior and reactivity profile .

Physical and Chemical Properties

2-Pyridinemethanol exhibits distinct physical and chemical characteristics that influence its handling, storage, and applications. Understanding these properties is crucial for researchers and industry professionals working with this compound.

Physical Properties

At standard conditions, 2-pyridinemethanol exists as a liquid with varying appearance ranging from colorless to light yellow or light orange. Its complete physical property profile is presented in the following table:

PropertyValue
Physical State (20°C)Liquid
AppearanceColorless to light yellow to light orange clear liquid
Melting Point-6°C to -5°C
Boiling Point112°C to 113°C (at 16-17 mmHg)
Flash Point120°C (248°F)
Refractive Index1.544
Density/Specific Gravity1.131 (at 20/20°C)
Solubility in WaterFully miscible
Additional SolubilitySoluble in methanol

These physical properties highlight the compound's moderate volatility and excellent solubility profile, particularly its complete miscibility with water, which facilitates its use in various aqueous reaction systems .

Chemical Properties and Reactivity

2-Pyridinemethanol demonstrates several notable chemical properties that affect its stability and reactivity:

The compound is notably hygroscopic, readily absorbing moisture from the surrounding environment. This property necessitates careful handling and storage procedures to maintain its purity. Additionally, 2-pyridinemethanol exhibits sensitivity to light and air, suggesting potential oxidation or degradation pathways when exposed to these conditions .

The hydroxymethyl group attached to the pyridine ring confers unique reactivity patterns to the molecule. The presence of both the nitrogen atom in the pyridine ring (a basic site) and the hydroxyl group (which can act as a nucleophile) enables 2-pyridinemethanol to participate in various chemical transformations. These functional groups make the compound versatile in synthetic applications, particularly in pharmaceutical development .

Synthesis Methods

Several approaches exist for the synthesis of 2-pyridinemethanol, highlighting its importance in organic chemistry and pharmaceutical research.

Hydrochloride Derivative Synthesis

The synthesis of 2-pyridinemethanol hydrochloride (CAS: 6329-89-1, formula: C₆H₈ClNO, MW: 145.59) is documented in the scientific literature, involving a multi-step reaction process:

  • The first step involves reaction with 48% HBr under heating conditions for 18 hours, yielding 82.5% product.

  • The second step utilizes K₂CO₃ in water followed by acetonitrile under reflux conditions for 48 hours.

This synthetic pathway was reported by El-Badry and Knaus in the European Journal of Medicinal Chemistry (1985, vol. 20, no. 5, pp. 403-407), demonstrating established methods for producing derivatives of 2-pyridinemethanol for research purposes .

Applications and Biological Activity

2-Pyridinemethanol has garnered interest primarily for its biological activities and potential pharmaceutical applications.

Hypoglycemic Activity

One of the most significant applications of 2-pyridinemethanol is its use as a pyridylalcohol with hypoglycemic activity. This property suggests potential utility in the development of treatments for diabetes and related metabolic disorders. The compound's ability to affect blood glucose levels positions it as a molecule of interest in pharmaceutical research targeting glycemic control .

Pharmaceutical Applications

Beyond its hypoglycemic effects, 2-pyridinemethanol serves as an important building block in medicinal chemistry. The compound's structural features make it valuable for the synthesis of more complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs). Its distinctive functional groups allow for selective modifications and elaborations when constructing biologically active molecules .

Hazard TypeDescription
Signal WordWarning
Acute ToxicityHarmful if swallowed (H302)
Skin EffectsCauses skin irritation (H315)
Eye EffectsCauses serious eye irritation (H319)

These hazard classifications necessitate appropriate protective measures when working with the compound .

Storage ParameterRecommendation
TemperatureRoom temperature (preferably in a cool and dark place, <15°C)
AtmosphereStore under inert gas
Container TypeWell-sealed containers
Conditions to AvoidStrong oxidizing agents, light exposure, air exposure
Special ConsiderationsHygroscopic nature requires protection from moisture

Adhering to these storage recommendations helps preserve the compound's integrity and extends its shelf life .

ParameterTypical Value
Minimum Purity≥98.0% (by GC analysis)
Available Quantities25g, 100g, 500g (varies by supplier)
PackagingTypically in sealed containers under inert atmosphere
Price RangeApproximately $46.00 for 25g (as of April 2025)

These commercial specifications ensure that researchers and industry professionals can access high-purity material for their applications .

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